N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H12INO2S |
|---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
N-ethyl-5-iodo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
AVPYLZQUIFPXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfone derivatives .
Scientific Research Applications
N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide and related sulfonamides:
Substituent Effects on Reactivity and Bioactivity
- Iodo vs. Nitro Groups : The iodine atom in the target compound increases lipophilicity compared to the nitro group in 2-methyl-5-nitrobenzenesulfonamide. This may enhance membrane permeability and bioavailability . However, the nitro group’s electron-withdrawing nature could improve hydrogen-bonding interactions, as seen in its intermolecular N-H⋯O networks .
- Ethyl vs. Indazole Moieties : The ethyl group on the sulfonamide nitrogen reduces hydrogen-bonding capacity compared to the indazole-containing analog . The latter’s heterocyclic structure enables π-π stacking and enhanced binding to biological targets (e.g., enzymes or receptors), explaining its reported anticancer activity .
Pharmacological Potential
- Antimicrobial Activity : The iodo substituent’s lipophilicity could improve penetration into bacterial membranes, akin to halogenated sulfonamides like sulfamethoxazole. However, nitro-substituted analogs show broader anti-inflammatory and anti-HIV activity .
- Target Specificity : The indazole-containing analog demonstrates anticancer activity, likely due to interactions with DNA or kinase enzymes . The target compound’s simpler structure may favor antiviral or antibacterial applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A base (e.g., triethylamine) facilitates the reaction between 5-iodo-2-methylbenzenesulfonyl chloride and ethylamine in anhydrous dichloromethane (DCM). Post-reaction, purification is achieved via recrystallization or column chromatography .
- Critical Note : Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate.
Q. How is This compound purified and characterized?
- Purification : Recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane).
- Characterization :
- NMR : /-NMR to confirm substituent positions and ethyl group integration.
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H].
- Elemental Analysis : Validate C, H, N, S, and I content .
Q. What solvents and reaction conditions are optimal for sulfonamide bond formation?
- Use polar aprotic solvents (DCM, THF) at 0–25°C to minimize side reactions. Triethylamine or pyridine is recommended to neutralize HCl byproducts .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The C–I bond enables Suzuki-Miyaura or Ullmann coupling. Optimize using Pd catalysts (e.g., Pd(PPh)), aryl boronic acids, and base (KCO) in DMF/HO (80°C, 12h). Monitor regioselectivity via LC-MS .
- Data Insight : Iodine’s polarizability enhances oxidative addition kinetics in metal-catalyzed reactions.
Q. What strategies resolve contradictions in biological activity data across sulfonamide derivatives?
- Approach :
SAR Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on bioactivity).
Computational Modeling : DFT studies to correlate electronic properties (HOMO/LUMO) with antimicrobial/anticancer activity .
- Case Study : Ethyl groups may enhance lipophilicity, improving membrane permeability vs. methyl analogs .
Q. How to address NMR signal splitting caused by iodine’s quadrupolar relaxation?
- Solution :
- Use higher magnetic field strengths (≥500 MHz) to improve resolution.
- Employ -decoupled -NMR if fluorinated analogs are present.
- Validate assignments via 2D NMR (HSQC, HMBC) .
Experimental Design & Data Analysis
Designing a study to evaluate the anti-inflammatory activity of This compound:
- In Vitro : Measure COX-2 inhibition (ELISA) at 1–100 µM concentrations.
- In Vivo : Murine carrageenan-induced paw edema model; administer 10–50 mg/kg orally.
- Controls : Use celecoxib as a positive control.
- Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) .
Interpreting conflicting HPLC purity results across synthetic batches:
- Troubleshooting :
- Check column compatibility (C18 for sulfonamides).
- Adjust mobile phase (acetonitrile/0.1% TFA in HO) to resolve co-eluting impurities.
- Confirm with orthogonal methods (TLC, NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
